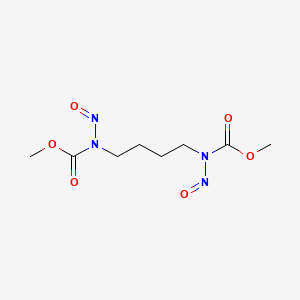
(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate: is a chemical compound with a unique structure that includes a benzoxathiol ring and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate typically involves the following steps:
-
Formation of the Benzoxathiol Ring: : The benzoxathiol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a sulfur-containing reagent. Common reagents include sulfur dichloride or sulfuryl chloride, and the reaction is often carried out under acidic conditions to facilitate ring closure.
-
Introduction of the Methanesulfonate Group: : The methanesulfonate group is introduced via a sulfonation reaction. This can be achieved by reacting the benzoxathiol intermediate with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysis: Catalysts may be employed to accelerate the reaction rates and improve selectivity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups, enabling the synthesis of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzoxathiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
Medically, this compound has potential as a therapeutic agent. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mecanismo De Acción
The mechanism by which (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxathiol Derivatives: Compounds with similar benzoxathiol rings but different substituents.
Methanesulfonate Esters: Compounds with methanesulfonate groups attached to different core structures.
Uniqueness
(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate is unique due to the combination of its benzoxathiol ring and methanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(3,3-dioxo-1,3λ6-benzoxathiol-5-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S2/c1-15(9,10)14-6-2-3-7-8(4-6)16(11,12)5-13-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPPNAMYVCPYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)OCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-[4-(2-Hydrazinyl-2-oxoethoxy)phenyl]propan-2-yl]phenoxy]acetohydrazide](/img/structure/B8039304.png)
![N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide](/img/structure/B8039307.png)



![3-[1-Methyl-prop-(E)-ylideneaminooxy]-propionitrile](/img/structure/B8039343.png)






